

Spectroscopic Characterization of 2-(Methylthio)-4-pyrimidinecarbonitrile: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-(Methylthio)-4-pyrimidinecarbonitrile

Cat. No.: B072386

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This technical guide provides a comprehensive analysis of the spectroscopic data for **2-(Methylthio)-4-pyrimidinecarbonitrile**, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, rooted in established principles of spectroscopy and comparative analysis with structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and electronic properties of this compound.

Molecular Structure and Spectroscopic Rationale

2-(Methylthio)-4-pyrimidinecarbonitrile possesses a unique electronic architecture that governs its spectroscopic signature. The pyrimidine ring, an electron-deficient heteroaromatic system, is substituted with an electron-donating methylthio group at the 2-position and a strongly electron-withdrawing nitrile group at the 4-position. This push-pull electronic arrangement significantly influences the chemical shifts of the pyrimidine protons and carbons in NMR spectroscopy, as well as the vibrational frequencies of the constituent functional groups in IR spectroscopy.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of **2-(Methylthio)-4-pyrimidinecarbonitrile** is anticipated to be straightforward, exhibiting two distinct signals corresponding to the methylthio protons and the two aromatic protons on the pyrimidine ring. The complexity of NMR spectra for substituted pyrimidines often arises from spin-spin coupling, which in this case will be informative for signal assignment.[1]

Table 1: Predicted ^1H NMR Data for **2-(Methylthio)-4-pyrimidinecarbonitrile**

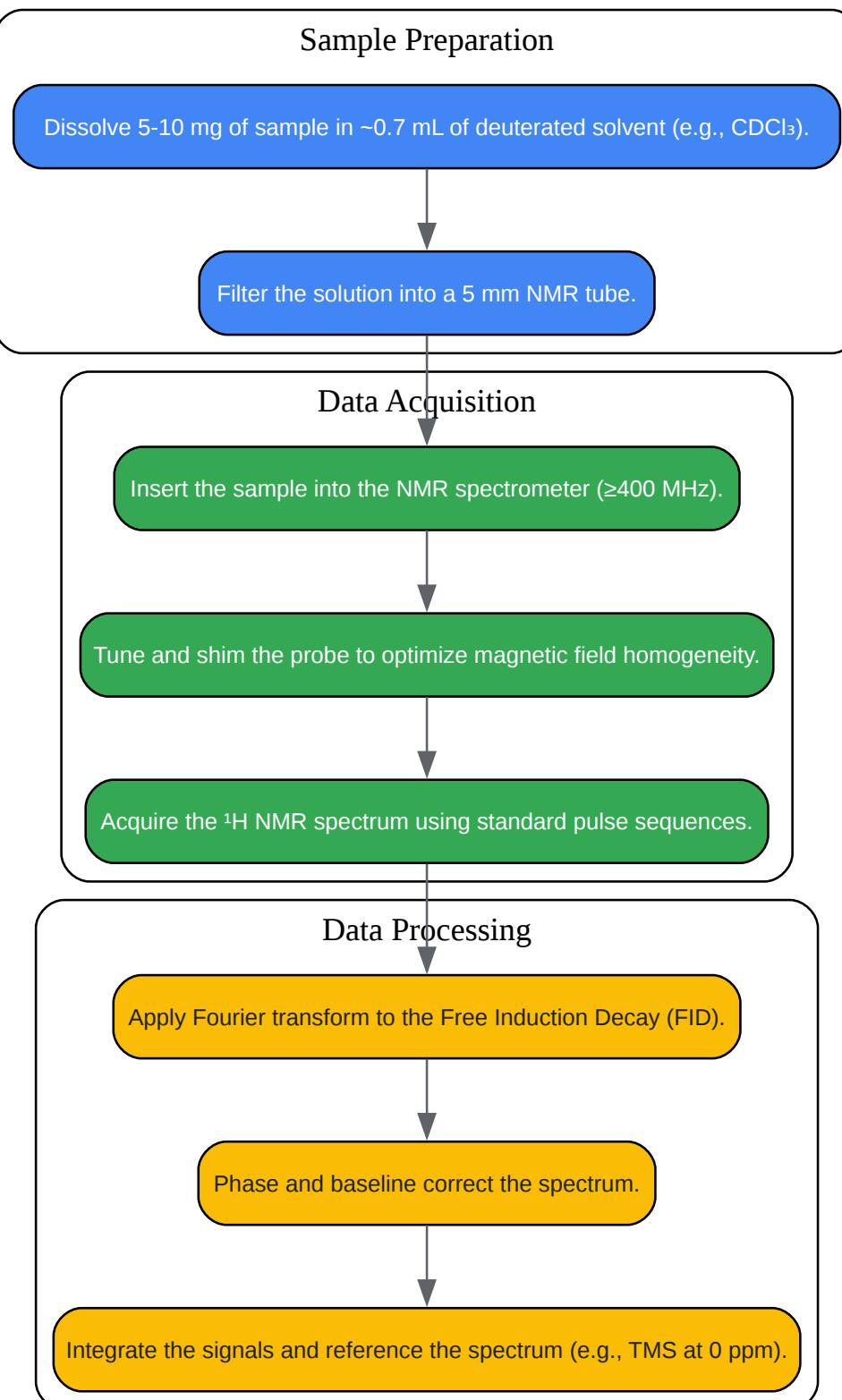
Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment	Rationale
~8.8 - 9.0	Doublet	1H	H6	The proton at the 6-position is adjacent to a nitrogen atom and is expected to be the most deshielded aromatic proton.
~7.5 - 7.7	Doublet	1H	H5	The proton at the 5-position will couple with the H6 proton, resulting in a doublet.
~2.6 - 2.7	Singlet	3H	-SCH ₃	The methyl protons are attached to a sulfur atom and will appear as a singlet in the upfield region of the spectrum.

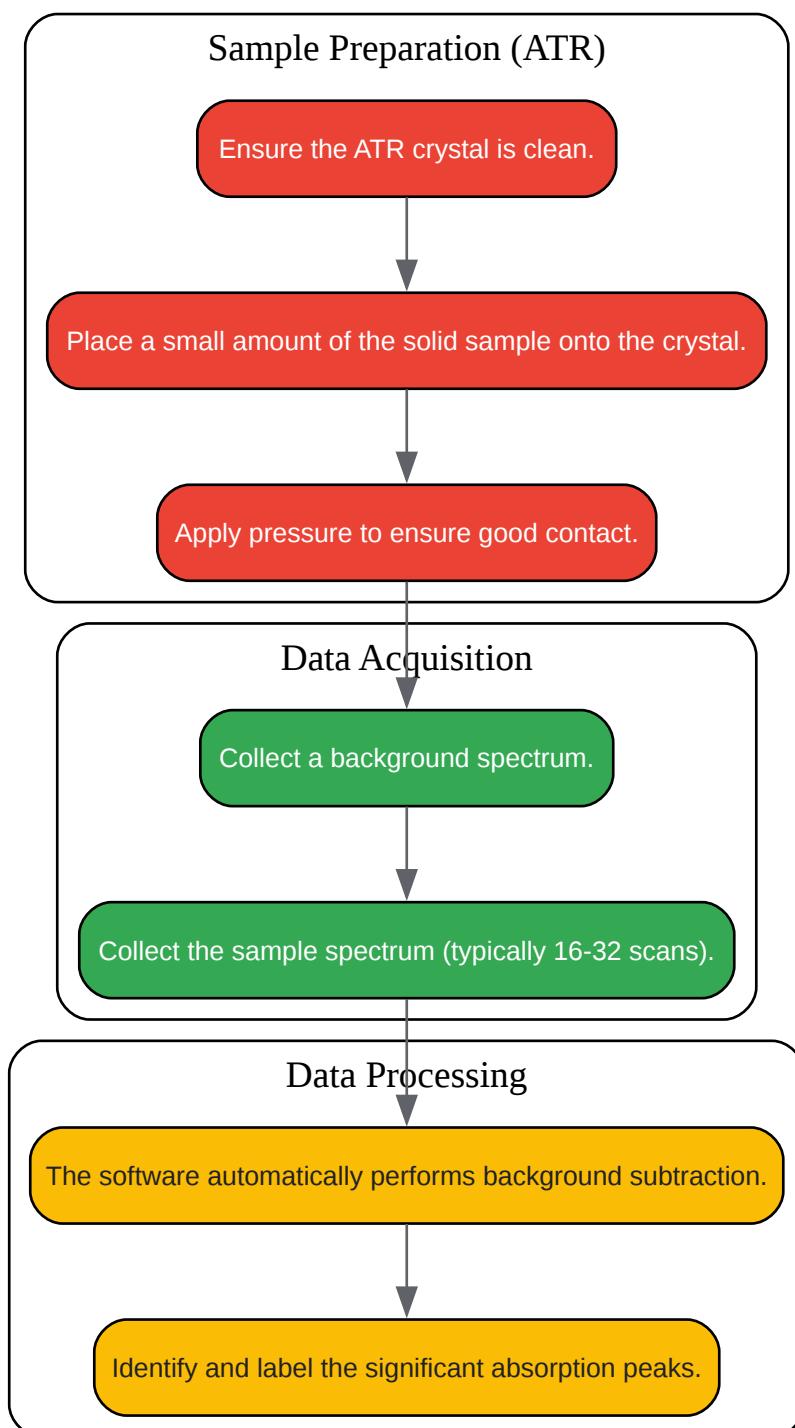
Predicted data is based on analysis of similar pyrimidine derivatives and general chemical shift principles.[2][3]

Causality Behind Experimental Choices in ^1H NMR Acquisition:

A standard ^1H NMR experiment would be conducted in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6) at a frequency of 400 MHz or higher to ensure adequate signal dispersion.^[4] The choice of solvent is critical as it can influence the chemical shifts of the protons.^[1]

Experimental Workflow for ^1H NMR Spectroscopy





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